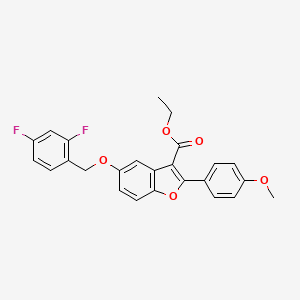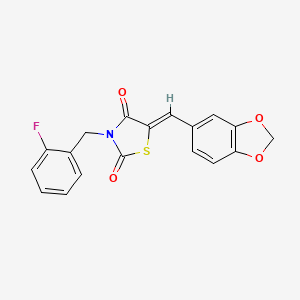![molecular formula C22H21NO4S B11624390 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is an organic compound characterized by its complex structure, which includes methoxy, methylphenyl, and sulfonyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-methylphenylamine, and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form the intermediate amide.
Sulfonylation: Finally, the intermediate amide is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-hydroxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide.
Reduction: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfanyl]benzamide.
Substitution: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-2-nitrobenzamide (for nitration).
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its structural features are investigated for interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials, particularly where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-(4-methylphenyl)benzamide:
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
4-methoxy-N-(4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical and biological properties.
Uniqueness
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is unique due to the combination of methoxy, methylphenyl, and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H21NO4S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-methoxy-N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C22H21NO4S/c1-16-4-10-19(11-5-16)23(22(24)18-8-12-20(27-3)13-9-18)28(25,26)21-14-6-17(2)7-15-21/h4-15H,1-3H3 |
Clave InChI |
ADHDPLULDYOLCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624310.png)
![3-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11624317.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11624332.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11624343.png)

![2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11624358.png)
![N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11624365.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11624381.png)
![Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11624384.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
